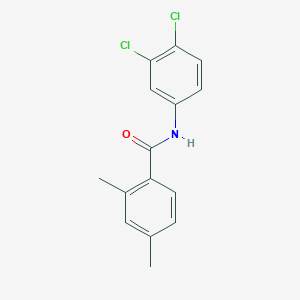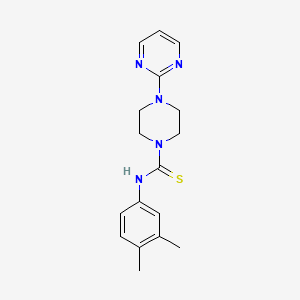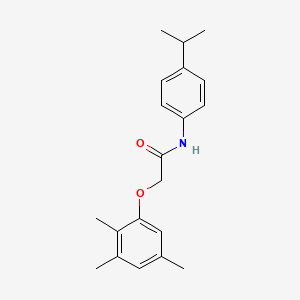![molecular formula C18H23N3OS B5797164 N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)
N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide, also known as 'DEET', is a widely used insect repellent. It was first developed by the United States Army in 1946 for use by military personnel in insect-infested areas. Since then, DEET has become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. It is available in various formulations, including sprays, lotions, and wipes.
作用机制
The exact mechanism of action of DEET as an insect repellent is not fully understood. It is believed that DEET interferes with the insect's ability to detect humans and other animals by masking the chemicals that attract insects. DEET may also interfere with the insect's ability to detect carbon dioxide, which is a major attractant for many insects.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have neurotoxic effects in some animals, although these effects have not been observed in humans.
实验室实验的优点和局限性
DEET is a widely used insect repellent and is readily available for use in laboratory experiments. Its effectiveness against a wide range of insects makes it a useful tool for studying insect behavior and ecology. However, DEET can be expensive, and its use in laboratory experiments may not accurately reflect its use in natural settings.
未来方向
There are many potential future directions for research on DEET. Some possible areas of study include:
1. Developing more effective insect repellents that are less toxic to humans and other animals.
2. Studying the ecological effects of DEET on insect populations and other organisms in the environment.
3. Developing new applications for DEET, such as drug delivery systems or corrosion inhibitors.
4. Studying the neurotoxic effects of DEET in humans and other animals.
5. Developing new methods for synthesizing DEET that are more efficient and environmentally friendly.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its insect repellent properties. Its effectiveness against a wide range of insects makes it a useful tool for studying insect behavior and ecology. However, more research is needed to fully understand its mechanism of action and potential effects on human health and the environment.
合成方法
DEET can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride. This intermediate is then reacted with diethylamine and 2-pyridinethiol to produce DEET.
科学研究应用
DEET has been extensively studied for its insect repellent properties. It is known to be effective against a wide range of insects and is commonly used to prevent mosquito-borne diseases such as malaria, dengue fever, and Zika virus. DEET is also used to prevent tick-borne diseases such as Lyme disease. In addition to its insect repellent properties, DEET has been studied for its potential use in drug delivery systems and as a corrosion inhibitor.
属性
IUPAC Name |
N-[4-(diethylamino)-3-methylphenyl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-4-21(5-2)16-10-9-15(12-14(16)3)20-17(22)13-23-18-8-6-7-11-19-18/h6-12H,4-5,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQXGWWCDKZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)-3-methylphenyl]-2-(pyridin-2-ylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)
![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)


![4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)
![[(2,5-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5797162.png)


![3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)